molecular formula C26H34N2O8S B2552345 diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-78-3

diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2552345
CAS No.: 864926-78-3
M. Wt: 534.62
InChI Key: DJUADFUFMLUDKU-UHFFFAOYSA-N
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Description

Diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with ester groups (diethyl dicarboxylate) at positions 3 and 6, and a 3,4,5-triethoxybenzamido moiety at position 2. This structure combines lipophilic triethoxybenzene with a hydrogen-bond-capable amide group, making it relevant for biological applications such as antitubulin activity or enzyme inhibition.

Properties

IUPAC Name

diethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O8S/c1-6-32-18-13-16(14-19(33-7-2)22(18)34-8-3)23(29)27-24-21(25(30)35-9-4)17-11-12-28(15-20(17)37-24)26(31)36-10-5/h13-14H,6-12,15H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUADFUFMLUDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thieno[2,3-c]pyridine core with multiple functional groups that may influence its biological activity. The presence of the triethoxybenzamido group is particularly notable for its potential interactions with biological targets.

1. Enzyme Inhibition:
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, derivatives of thieno[2,3-c]pyridine have been shown to inhibit kinases involved in cancer progression. The specific mechanism by which this compound exerts its effects remains to be fully elucidated but may involve competitive inhibition or allosteric modulation.

2. Antioxidant Activity:
Compounds with similar functional groups have demonstrated antioxidant properties. This activity is crucial in reducing oxidative stress in cells and may contribute to the compound's therapeutic potential in diseases characterized by oxidative damage.

In Vitro Studies

A series of studies have evaluated the cytotoxicity and enzyme inhibitory effects of related compounds using various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)1.06 ± 0.16c-Met Inhibition
Compound BMCF-7 (Breast)1.23 ± 0.18c-Met Inhibition
Compound CHeLa (Cervical)2.73 ± 0.33c-Met Inhibition

These findings suggest that this compound may exhibit similar cytotoxic effects against these cell lines.

Case Studies

One notable study focused on a related thieno[2,3-c]pyridine derivative that showed significant anti-proliferative effects in A549 and MCF-7 cell lines. The study reported an IC50 value of approximately 1 µM for the most active compound in the series. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Pharmacological Implications

The biological activities observed suggest potential applications in cancer therapy and other diseases characterized by aberrant cellular proliferation or oxidative stress. Further research is needed to explore the full pharmacological profile of this compound.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Substituents (Position 2) Ester Groups (Positions 3,6) Melting Point (°C) Yield (%) Key Applications References
Diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (Target) 3,4,5-Triethoxybenzamido Diethyl Not reported Not reported Potential antitubulin/antioxidant N/A
Diethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3g) 3,4,5-Trimethoxyphenylamino Diethyl 67–69 63 Antitubulin agents
Dimethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3c) 3,4,5-Trimethoxyphenylamino Dimethyl 140–141 58 Antitubulin agents
(E)-6-tert-Butyl 3-ethyl 2-(2-hydroxy-3-methoxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Schiff base (2-hydroxy-3-methoxybenzylideneamino) 6-tert-Butyl, 3-ethyl Not reported 66 (precursor yield) Antioxidant, enzyme inhibition

Key Observations:

  • Melting Points: Methyl esters (e.g., 3c) exhibit higher melting points (140–141°C) than ethyl esters (3g: 67–69°C), likely due to stronger crystal packing in smaller ester groups .
  • Biological Activity: Trimethoxy derivatives (e.g., 3g) are antitubulin agents, while Schiff base analogs (e.g., 6-tert-butyl 3-ethyl derivatives) show antioxidant and cholinesterase inhibitory activity due to their metal-chelating capacity .

Antitubulin Activity

Compounds like 3g and 3c inhibit tubulin polymerization by mimicking colchicine-site binders. Their trimethoxyphenyl groups are critical for binding to β-tubulin, whereas the triethoxy variant (target compound) may exhibit altered binding kinetics due to steric and electronic effects .

Antioxidant and Enzyme Inhibition

Schiff base derivatives, such as (E)-6-tert-butyl 3-ethyl 2-(2-hydroxybenzylideneamino) analogs, demonstrate potent antioxidant activity (e.g., IC₅₀ = 7.13 µM for AChE inhibition) but lower efficacy compared to standard antioxidants like ascorbic acid. The absence of a Schiff base moiety in the target compound limits its metal-chelating ability, suggesting divergent applications .

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